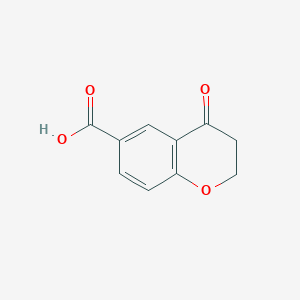
4-Oxochroman-6-carboxylic acid
描述
4-Oxochroman-6-carboxylic acid is a chemical compound belonging to the chromone family, which is characterized by a benzopyranone structure. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The chromone core is a common structural motif in many natural products and synthetic compounds, known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxochroman-6-carboxylic acid can be achieved through several methods. One common approach involves the Michael addition-driven multicomponent reaction. This method allows for the derivatization of chromones by strategically suppressing competing reactions without the need for a catalyst . Another method involves the use of a Michael addition-driven four-component reaction, which has been expanded to synthesize a series of tetrazole substituted chromones by replacing carboxylic acid with trimethylsilyl azide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve the use of efficient catalysts, controlled reaction environments, and purification techniques to isolate the desired product.
化学反应分析
4-Oxochroman-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the chromone ring, while nucleophilic substitution can replace leaving groups with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
4-Oxochroman-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of various chromone derivatives, which are valuable in medicinal chemistry and material science .
Biology: The compound’s chromone core is known for its biological activity, making it a subject of interest in the study of enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine: this compound and its derivatives have potential therapeutic applications, including as anti-cancer agents, anti-viral agents, and anti-inflammatory drugs. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications, including as a precursor in the synthesis of functional materials.
作用机制
The mechanism of action of 4-oxochroman-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, chromone derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific derivative and its structural features.
相似化合物的比较
4-Oxochroman-6-carboxylic acid can be compared with other similar compounds, such as:
Chromone: The parent compound of the chromone family, known for its diverse biological activities.
Coumarin: Another benzopyranone derivative with significant biological and industrial applications.
Flavone: A structurally related compound with a wide range of biological activities, including antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the chromone core, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
4-oxo-2,3-dihydrochromene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUCCMYIXLKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)
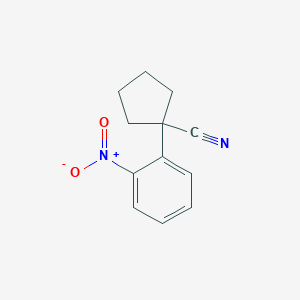
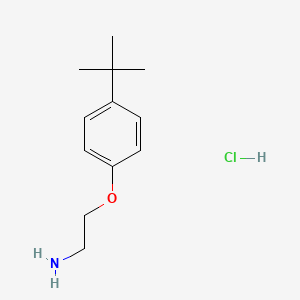

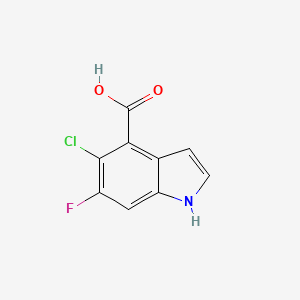
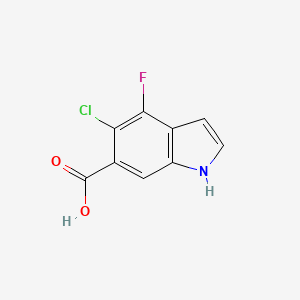
![Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3301351.png)
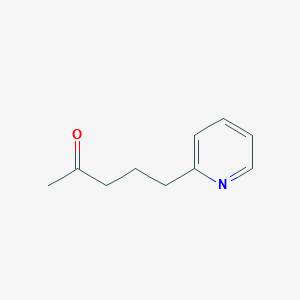
![3-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3301379.png)
![3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3301385.png)
![tert-Butyl 7-{[(trifluoromethyl)sulfonyl]oxy}-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B3301388.png)


